1-Phenylhex-4-en-1-yn-3-one
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Overview
Description
1-Phenylhex-4-en-1-yn-3-one is an organic compound with the molecular formula C12H10O. It is characterized by a phenyl group attached to a hexen-ynone backbone. This compound is of interest due to its unique structure, which combines an aromatic ring with both alkene and alkyne functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylhex-4-en-1-yn-3-one can be synthesized via palladium-catalyzed sequential decarboxylation and carbonylation of allyl alkynoates. The typical procedure involves the use of allyl alkynoates, palladium catalysts, and t-butylisonitrile in toluene under nitrogen at room temperature .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Phenylhex-4-en-1-yn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of phenylhex-4-en-1-yn-3-one derivatives with additional oxygen functionalities.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated phenylhex-4-en-1-yn-3-one derivatives.
Scientific Research Applications
1-Phenylhex-4-en-1-yn-3-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenylhex-4-en-1-yn-3-one involves its interaction with molecular targets through its reactive alkyne and alkene groups. These functionalities can participate in various biochemical pathways, leading to the formation of reactive intermediates that exert biological effects. The phenyl group also contributes to the compound’s ability to interact with aromatic receptors and enzymes .
Comparison with Similar Compounds
1-Phenyl-1-hexyn-3-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
1-Phenyl-1-penten-4-yn-3-ol: Contains a penten-ynone backbone with a hydroxyl group.
Uniqueness: 1-Phenylhex-4-en-1-yn-3-one is unique due to its combination of aromatic, alkyne, and alkene functionalities, which provide a versatile platform for chemical modifications and biological interactions .
Properties
CAS No. |
63124-72-1 |
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Molecular Formula |
C12H10O |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-phenylhex-4-en-1-yn-3-one |
InChI |
InChI=1S/C12H10O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h2-8H,1H3 |
InChI Key |
JVFQHXGHLZGVQY-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
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